4-(2-Carboxyethoxy)benzoic acid
Description
4-(2-Carboxyethoxy)benzoic acid is a benzoic acid derivative featuring a carboxyethoxy (-OCH₂CH₂COOH) substituent at the para position of the aromatic ring. This structure confers unique physicochemical properties, including enhanced acidity and hydrophilicity due to the carboxylic acid group on the ethoxy side chain. The compound is primarily synthesized via etherification reactions, such as the Williamson ether synthesis, where 4-hydroxybenzoic acid reacts with bromoethyl carboxylic acid derivatives in the presence of catalysts like potassium carbonate supported on alumina . Its applications span coordination polymers (e.g., in cadmium-based structures for fluorescence studies) and organic synthesis, where it serves as a precursor for pharmaceuticals or functional materials .
Properties
CAS No. |
35005-19-7 |
|---|---|
Molecular Formula |
C10H10O5 |
Molecular Weight |
210.18 g/mol |
IUPAC Name |
4-(2-carboxyethoxy)benzoic acid |
InChI |
InChI=1S/C10H10O5/c11-9(12)5-6-15-8-3-1-7(2-4-8)10(13)14/h1-4H,5-6H2,(H,11,12)(H,13,14) |
InChI Key |
GSIWQGAOMQHQJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OCCC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations
Key structural analogues differ in the substituents on the ethoxy chain or the benzoic acid core:
Key Differences
- Acidity: The carboxyethoxy group in this compound introduces two acidic protons (carboxylic acid and phenolic hydroxyl), whereas methoxycarbonyl or pentenyloxy derivatives lack this dual acidity .
- Hydrophilicity : The hydroxyethoxy and carboxyethoxy groups enhance water solubility compared to alkenyl or methoxy substituents .
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